

Application Notes and Protocols for CH7233163 In Vitro Cell Viability Assay

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Compound of Interest		
Compound Name:	CH7233163	
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This document provides a detailed protocol for assessing the in vitro cell viability and antiproliferative activity of **CH7233163**, a potent and selective inhibitor of EGFR, particularly against osimertinib-resistant mutations.

Introduction

CH7233163 is a non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It has demonstrated significant potency against various EGFR mutations, including the clinically relevant Del19/T790M/C797S triple mutation that confers resistance to the third-generation EGFR inhibitor, osimertinib.[2][3][4] Understanding the cellular response to CH7233163 is crucial for its preclinical and clinical development. This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC50) of CH7233163 in cancer cell lines expressing relevant EGFR mutations.

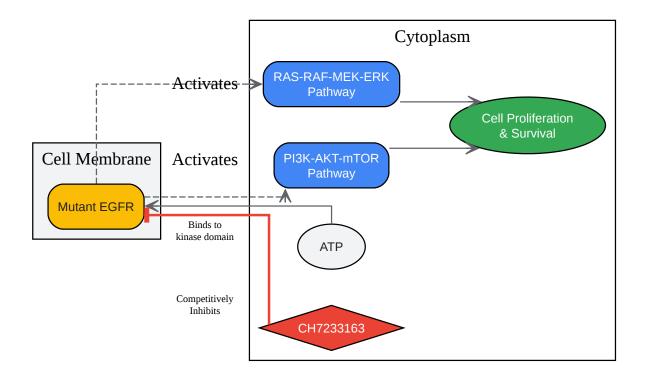
Mechanism of Action

CH7233163 selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.[1][5][6] By competing with ATP for the binding site on the EGFR kinase domain, **CH7233163** effectively



abrogates the receptor's ability to autophosphorylate and activate downstream effectors such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[3][7] This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

EGFR Signaling Pathway Inhibition by CH7233163



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Caption: EGFR signaling pathway and the inhibitory action of CH7233163.

Quantitative Data: In Vitro Activity of CH7233163

The following table summarizes the reported IC50 values of **CH7233163** against various EGFR genotypes in both biochemical and cell-based proliferation assays.



Target/Cell Line	Assay Type	IC50 (nmol/L)	Reference
EGFR- Del19/T790M/C797S	Biochemical (TR- FRET)	0.28	[8][9]
Del19/T790M/C797S_ NIH3T3	Cell Proliferation	20	[1][9]
EGFR- L858R/T790M/C797S	Biochemical (TR- FRET)	0.25	[8]
L858R/T790M/C797S _NIH3T3	Cell Proliferation	45	[8]
EGFR-WT	Biochemical (TR- FRET)	1200	[9]
A431 (EGFR-WT)	Cell Proliferation	1200	[9]
EGFR-Del19	Biochemical (TR- FRET)	0.17 - 0.41	[8]
EGFR-L858R	Biochemical (TR- FRET)	0.17 - 0.41	[8]
EGFR-Del19/T790M	Biochemical (TR- FRET)	0.17 - 0.41	[8]
EGFR-L858R/T790M	Biochemical (TR- FRET)	0.17 - 0.41	[8]

Experimental Protocol: Cell Viability Assay

This protocol is adapted from methodologies reported for **CH7233163** and the manufacturer's instructions for the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]

Objective: To determine the anti-proliferative effect of **CH7233163** on cancer cells by measuring ATP levels as an indicator of cell viability.

Materials:



- Cancer cell lines of interest (e.g., NIH3T3 cells engineered to express EGFR mutations, A431 for wild-type EGFR).
- CH7233163 (synthesized or commercially procured).
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- 96-well opaque-walled microplates (suitable for luminescence readings).
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
- Luminometer plate reader.
- Standard laboratory equipment for cell culture (e.g., incubator, biosafety cabinet, multichannel pipettes).

Procedure:

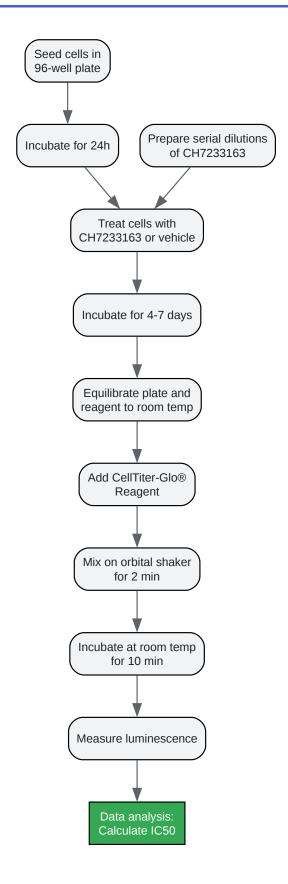
- Cell Seeding:
 - Harvest and count cells using a hemocytometer or automated cell counter.
 - Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100
 μL of culture medium per well.
 - Include wells with medium only for background luminescence measurement.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of CH7233163 in DMSO.
 - Perform serial dilutions of the CH7233163 stock solution in culture medium to achieve the desired final concentrations.



- Add the diluted CH7233163 or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
- Incubate the plate for the desired treatment period (e.g., 4 or 7 days).[2]
- CellTiter-Glo® Assay:
 - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[10][11][12]
 - Add 100 μL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium in the well).[11][12]
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][12]
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 [10][11][12]
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a luminometer.
 - Subtract the average background luminescence from all experimental readings.
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the normalized viability data against the logarithm of the CH7233163 concentration.
 - Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow





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Caption: Workflow for the CH7233163 in vitro cell viability assay.



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